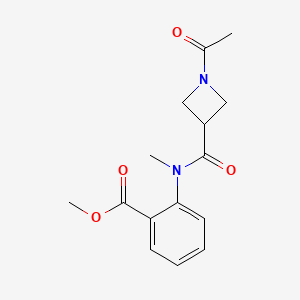

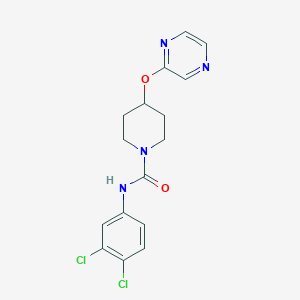

![molecular formula C11H9ClN4S B2734879 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride CAS No. 1025725-18-1](/img/structure/B2734879.png)

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,3-thiadiazole, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While the specific synthesis process for “1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride” is not available, the synthesis of related 1,2,3-thiadiazole compounds often involves the reaction of primary amines with carbon disulfide in alkaline conditions .Molecular Structure Analysis

The molecular structure of a similar compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, has been reported . The compound has an empirical formula of C8H6N2OS and a molecular weight of 178.21 .Chemical Reactions Analysis

The chemical reactions of 1,2,3-thiadiazole derivatives can vary widely depending on the specific substituents present on the thiadiazole ring .Physical And Chemical Properties Analysis

A related compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, is reported to be a solid . The specific physical and chemical properties of “1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride” would likely depend on its precise molecular structure .Scientific Research Applications

Electrochemical Reduction and Carbene Production

- Electrochemical and Chemical Reduction : The study by Gorodetsky et al. (2004) demonstrates the electrochemical and chemical reduction of imidazolium chloride to produce nucleophilic carbene, showcasing the compound's potential as a versatile reagent in organic synthesis and carbene chemistry (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

Structural and Stereochemical Insights

- Crystal Structure and Anticonvulsant Activity : Research by Camerman et al. (2005) explores the stereochemical basis for the activity in thiadiazole anticonvulsants, providing insights into the structural requirements for bioactivity and potentially guiding the design of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Ionic Liquids and Viscosity Studies

- Ionic Liquids and Hydrogen Bonding : Hunt (2007) investigates the counter-intuitive increase in viscosity upon reduction in hydrogen bonding in certain ionic liquids, offering valuable information for the development of new ionic liquids with tailored physical properties (Hunt, 2007).

Catalysis and Polymerization

- N-Heterocyclic Carbene Precursors : The synthesis and analysis of imidazolium salts as precursors to N-heterocyclic carbene ligands by Hintermann (2007) and Delaude et al. (2002) highlight their application in catalysis, particularly in the ring-opening metathesis polymerization of cyclooctene, underpinning the role of such compounds in facilitating efficient catalytic processes (Hintermann, 2007); (Delaude, Szypa, Demonceau, & Noels, 2002).

Anticancer Studies

- Anticancer Agents : Gomha et al. (2017) discuss the synthesis and evaluation of thiazole and thiadiazole derivatives incorporating the imidazol-1-ium moiety, demonstrating promising anticancer activities. This highlights the compound's potential in medicinal chemistry for the development of new therapeutic agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[4-(1H-imidazol-1-ium-1-yl)phenyl]thiadiazole;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQAJASGLKYPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)[NH+]3C=CN=C3.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2734797.png)

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)

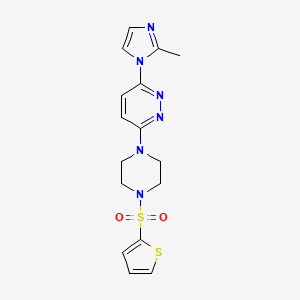

![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

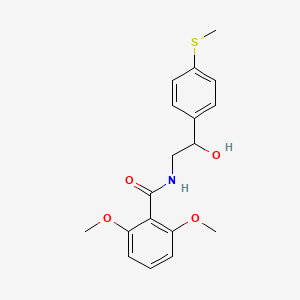

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

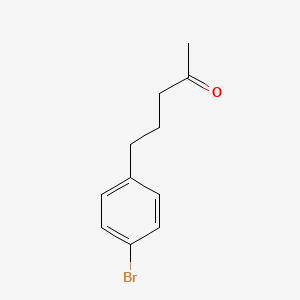

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)